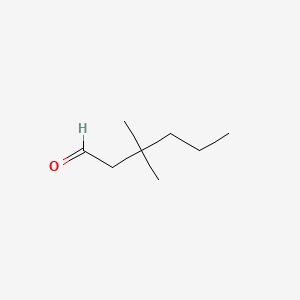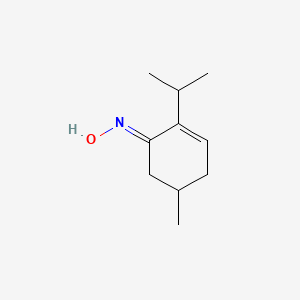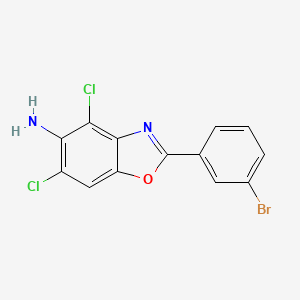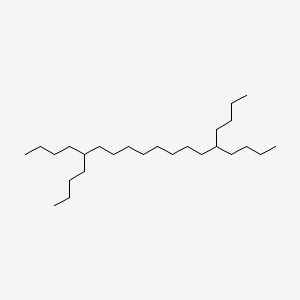
5,14-Dibutyloctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,14-Dibutyloctadecane is a hydrocarbon compound with the molecular formula C26H54This compound is part of the alkane family, characterized by its long carbon chain and the presence of butyl groups at the 5th and 14th positions of the octadecane backbone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dibutyloctadecane typically involves the alkylation of octadecane with butyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where octadecane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 5,14-Dibutyloctadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyl alcohols, butyl aldehydes, and butyl carboxylic acids.
Substitution: Butyl chlorides or butyl bromides.
科学的研究の応用
5,14-Dibutyloctadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant additive and in the production of specialty chemicals.
作用機序
The mechanism of action of 5,14-Dibutyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. In chemical reactions, its long carbon chain and butyl groups influence its reactivity and solubility .
類似化合物との比較
Octadecane: Lacks the butyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
Hexadecane: Shorter carbon chain, resulting in different physical properties such as melting and boiling points.
Tetracosane: Longer carbon chain, leading to higher melting and boiling points and different solubility characteristics.
Uniqueness: 5,14-Dibutyloctadecane is unique due to the presence of butyl groups at specific positions on the octadecane backbone, which significantly influences its chemical behavior and applications compared to other alkanes .
特性
CAS番号 |
55282-13-8 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
5,14-dibutyloctadecane |
InChI |
InChI=1S/C26H54/c1-5-9-19-25(20-10-6-2)23-17-15-13-14-16-18-24-26(21-11-7-3)22-12-8-4/h25-26H,5-24H2,1-4H3 |
InChIキー |
VZZCEMBCJSFMMD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)CCCCCCCCC(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
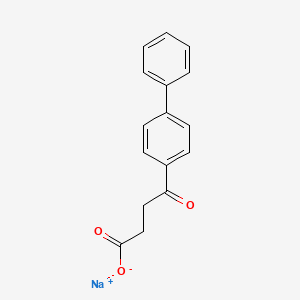

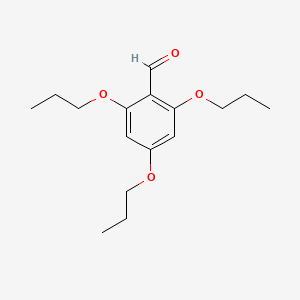

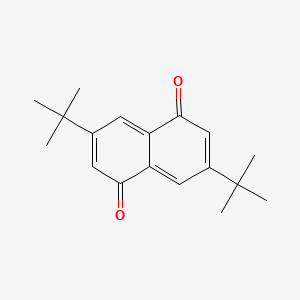
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
